2-Ethenylpyridine-3-carbonitrile
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Overview
Description
Fluoronaphthalene is an organofluorine compound belonging to the group of naphthalene derivatives and fluoroaromatics. Its chemical formula is C₁₀H₇F, and it appears as a colorless, combustible liquid that is insoluble in water . Fluoronaphthalene is primarily used in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: The preparation of fluoronaphthalene typically begins with the diazotization of 1-naphthylamine.
Substitution Reaction: The diazonium salt solution is then reacted with a fluorine-containing compound such as fluoboric acid, fluorophosphoric acid, fluoborate, or fluorophosphate.
Cracking and Purification: The diazonium salt is mixed with a solvent and a fluoride salt, and then cracked to obtain a crude product solution of fluoronaphthalene.
Industrial Production Methods: The industrial production of fluoronaphthalene follows similar steps but is optimized for large-scale synthesis. The process involves diazotization, substitution, and purification steps, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: Fluoronaphthalene undergoes substitution reactions, particularly with strong nucleophiles.
Oxidation Reactions: Fluoronaphthalene can be oxidized by various oxidizing agents, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tert-butyllithium are commonly used under controlled conditions to achieve specific substitutions.
Oxidation Reactions: Oxidizing agents like oxygen can be used in the presence of catalysts to facilitate oxidation.
Major Products:
Substituted Phenanthridines: Formed through substitution reactions with tert-butyllithium.
Oxidation Products: Various oxidation products can be formed depending on the specific oxidizing agents and conditions used.
Scientific Research Applications
Fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It is used as a starting material for the synthesis of complex organic molecules, including pharmaceuticals.
Space Exploration: It is used as a component of the Organic Check Material on the Mars Science Laboratory Curiosity rover for calibrating the Sample Analysis at Mars (SAM) instrument suite.
Mechanism of Action
The mechanism of action of fluoronaphthalene involves its interaction with specific molecular targets and pathways. For example, in the synthesis of duloxetine hydrochloride, fluoronaphthalene acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved in these transformations are specific to the synthetic route and the desired end product.
Comparison with Similar Compounds
Fluoronaphthalene can be compared with other similar compounds such as:
- 1-Bromonaphthalene
- 1-Chloronaphthalene
Uniqueness: Fluoronaphthalene is unique due to its fluorine atom, which imparts distinct chemical properties compared to its bromine and chlorine counterparts. The presence of the fluorine atom affects the compound’s reactivity, making it suitable for specific synthetic applications .
Biological Activity
2-Ethenylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈N₂
- Molecular Weight : 148.17 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring with a vinyl group and a cyano group, which are crucial for its biological activity.
Biological Activity Overview
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays have shown that it can inhibit the proliferation of human cancer cells, including breast (MCF7) and prostate (DU145) cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
2. Mechanisms of Action
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of PI3K Pathway : Similar to other pyridine derivatives, this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell proliferation and survival. Inhibition of this pathway can lead to increased apoptosis in cancer cells.
- Induction of Apoptosis : Research indicates that treatment with the compound leads to dose-dependent apoptosis in cancer cell lines, characterized by increased caspase activity and DNA fragmentation.
3. Toxicological Studies
While the anticancer potential is promising, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it exhibits cytotoxicity towards cancer cells, its effects on normal cells require further investigation to assess safety.
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted by researchers focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound had a significant inhibitory effect on cell growth, particularly in ovarian cancer cells (A2780), with an IC₅₀ value of 10.5 µM.
Case Study 2: Mechanistic Insights
Another study investigated the molecular mechanisms underlying the anticancer activity of this compound. It was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, leading to oxidative stress and subsequent apoptosis.
Properties
IUPAC Name |
2-ethenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-8-7(6-9)4-3-5-10-8/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNWOZPTLQJAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.